Decanamide, N,N'-1,4-butanediylbis-

Description

Current Significance and Emerging Research Directions for Bis-Amides

Bis-amides are of significant interest in several areas of chemical research due to their unique structural and functional properties. The presence of two amide groups allows for the formation of extensive hydrogen bonding networks, which can influence the material properties of polymers and the formation of self-assembled structures.

Key Research Areas for Bis-Amides:

Polymer Chemistry: Bis-amides serve as valuable monomers for the synthesis of polyamides. The specific nature of the linker between the amide groups and the substituents on the amide nitrogen atoms can be varied to tune the physical properties of the resulting polymers, such as their melting point, solubility, and mechanical strength.

Supramolecular Chemistry: The ability of bis-amides to form well-defined hydrogen-bonded structures makes them excellent building blocks for supramolecular assemblies. These assemblies can form gels, liquid crystals, and other complex architectures with potential applications in drug delivery and catalysis.

Biomaterials: The amide bond is a fundamental component of peptides and proteins. As such, synthetic bis-amides are explored for their potential biocompatibility and use in tissue engineering and as scaffolds for cell growth. Research into compounds like N,N'-butane-1,4-diylbis(bromoacetamide) provides insights into the conformational behavior and packing of molecules containing the butane-1,4-diylbis(amide) core, which is useful for designing polymeric materials. nih.govwikipedia.org

Emerging research is focused on creating "smart" materials from bis-amides that can respond to external stimuli such as light, pH, or temperature. Furthermore, the incorporation of bis-amide functionalities into larger, more complex molecules is a growing area of interest for the development of new catalysts and sensors.

Structural Architecture and Functional Group Analysis of Decanamide (B1670024), N,N'-1,4-butanediylbis-

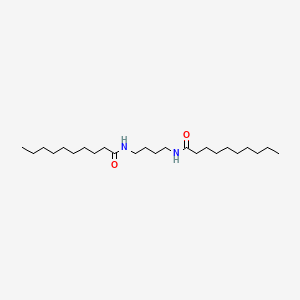

The molecular structure of Decanamide, N,N'-1,4-butanediylbis- consists of two decanamide units linked by a four-carbon aliphatic chain.

Structural Components:

Decanamide Group: Each decanamide group comprises a ten-carbon acyl chain (decanoyl group) attached to a nitrogen atom of an amide linkage. The long aliphatic chains contribute to the molecule's hydrophobicity and can influence its solubility and melting point.

Amide Functional Group (-CONH-): The two amide groups are the most prominent functional groups. They are planar and can act as both hydrogen bond donors (N-H) and acceptors (C=O). This dual nature is crucial for forming intermolecular and intramolecular hydrogen bonds, which dictate the compound's solid-state structure and assembly in solution.

The combination of long hydrophobic chains and polar hydrogen-bonding amide groups gives this molecule an amphiphilic character, which could be exploited in the formation of micelles or other aggregated structures in solution.

Overview of Contemporary Scientific Inquiry into Amide Derivatives

Amide derivatives are a cornerstone of organic chemistry and are of immense importance in biological systems and materials science. researchgate.net The amide bond is central to the structure of proteins and is found in numerous pharmaceuticals, polymers, and natural products. mdpi.com

Current Research Trends in Amide Derivatives:

Green Synthesis: A major focus of modern research is the development of more sustainable and atom-economical methods for amide bond formation. ucl.ac.uk This includes catalytic methods that avoid the use of stoichiometric activating agents, which generate significant waste. mdpi.com

Novel Applications: Scientists are continuously exploring new applications for amide derivatives. This includes their use in the development of advanced materials like high-performance polymers and functional nanomaterials. researchgate.net In medicinal chemistry, the isosteric replacement of amide groups is a common strategy to improve the pharmacokinetic properties of drug candidates.

Photoredox Catalysis: The use of visible light to mediate chemical reactions has emerged as a powerful tool in organic synthesis. Researchers are developing new photoredox-catalyzed methods for the synthesis of amides under mild conditions.

The study of simple amide derivatives provides fundamental insights that can be applied to more complex systems like Decanamide, N,N'-1,4-butanediylbis-. Understanding the reactivity, conformation, and non-covalent interactions of amides is crucial for the rational design of new molecules with desired functions.

Structure

2D Structure

Properties

CAS No. |

89927-56-0 |

|---|---|

Molecular Formula |

C24H48N2O2 |

Molecular Weight |

396.6 g/mol |

IUPAC Name |

N-[4-(decanoylamino)butyl]decanamide |

InChI |

InChI=1S/C24H48N2O2/c1-3-5-7-9-11-13-15-19-23(27)25-21-17-18-22-26-24(28)20-16-14-12-10-8-6-4-2/h3-22H2,1-2H3,(H,25,27)(H,26,28) |

InChI Key |

PYDUXDAIVSUVIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)NCCCCNC(=O)CCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Decanamide, N,n 1,4 Butanediylbis and Analogues

Retrosynthetic Approaches and Precursor Selection for Bis-Amide Formation

The fundamental approach to synthesizing Decanamide (B1670024), N,N'-1,4-butanediylbis-, involves the formation of two amide bonds. A logical retrosynthetic analysis breaks down the target molecule at the amide linkages. This disconnection reveals two primary precursors: a diamine and two equivalents of a carboxylic acid or its derivative.

For Decanamide, N,N'-1,4-butanediylbis-, the precursors are:

1,4-Butanediamine (also known as putrescine): This provides the central four-carbon linker.

Decanoic acid (or its activated form): This ten-carbon carboxylic acid provides the acyl groups.

The selection of these precursors is guided by their commercial availability, cost, and reactivity. Both 1,4-butanediamine and decanoic acid are readily available starting materials.

Advanced Amidation Strategies for Constructing Decanamide, N,N'-1,4-butanediylbis-

The formation of an amide bond, while conceptually simple as the dehydration of a carboxylic acid and an amine, often requires specific strategies to achieve high yields and purity, especially for bis-amides. catalyticamidation.info

Direct Condensation Reaction Optimization

Direct condensation of a carboxylic acid and an amine is the most atom-economical method, with water as the only byproduct. youtube.com However, this reaction typically requires high temperatures (often above 160°C) to drive off the water and favor amide formation. youtube.com For the synthesis of Decanamide, N,N'-1,4-butanediylbis-, this would involve heating 1,4-butanediamine with two equivalents of decanoic acid.

Table 1: Factors Influencing Direct Condensation Reactions

| Parameter | Influence on Reaction | Optimization Strategies |

| Temperature | Higher temperatures increase reaction rate but can lead to side products. | Gradual heating, use of a Dean-Stark apparatus to remove water. |

| Catalyst | Acids or bases can catalyze the reaction, but may need to be neutralized. | Use of heterogeneous catalysts for easier removal. |

| Solvent | A high-boiling, inert solvent can facilitate water removal. | Toluene or xylene are common choices. |

| Stoichiometry | Precise control is needed to avoid mono-amidation or unreacted starting materials. | Slow addition of one reactant to the other. |

Utilization of Activated Carboxylic Acid Derivatives

To circumvent the harsh conditions of direct condensation, decanoic acid can be converted into a more reactive, or "activated," derivative. researchgate.net This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

Common activated derivatives include:

Acyl Chlorides: Prepared by reacting decanoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting decanoyl chloride is highly reactive towards 1,4-butanediamine, often reacting at room temperature.

Anhydrides: Decanoic anhydride (B1165640) can be used, which offers good reactivity.

Esters: Activated esters can also be employed for amidation. researchgate.net

The use of these derivatives generally leads to higher yields and milder reaction conditions but introduces extra synthetic steps and the formation of stoichiometric byproducts. catalyticamidation.info

Catalytic Systems for Amide Coupling

Modern synthetic chemistry increasingly relies on catalytic methods to promote amide bond formation under milder conditions, enhancing efficiency and reducing waste. catalyticamidation.infonumberanalytics.com

Boron-Based Catalysts: Boronic acids and their derivatives have emerged as effective catalysts for direct amidation. mdpi.com They are thought to activate the carboxylic acid, facilitating the attack of the amine. mdpi.comencyclopedia.pub For instance, arylboronic acids have been shown to catalyze amidation at lower temperatures, though they may require dehydrating agents like molecular sieves. youtube.com

Transition Metal Catalysts: Catalysts based on metals like palladium, copper, and nickel can facilitate the coupling of amines with carboxylic acid derivatives. numberanalytics.com For example, palladium-catalyzed coupling of amines with esters is a known method for amide synthesis. numberanalytics.com Copper-catalyzed systems have also been developed for the amidation of arylboronic acids with nitriles. organic-chemistry.org

Organocatalysis: Small organic molecules can also catalyze amide bond formation. numberanalytics.com Reagents like carbodiimides (e.g., DCC, EDC) in the presence of additives (e.g., HOBt) are classic examples of coupling agents that facilitate amide synthesis by activating the carboxylic acid. mdpi.com More advanced organocatalysts are continually being developed to improve efficiency and reduce waste. mdpi.com

Enzymatic Catalysis: Biocatalysis using enzymes like lipases offers a green and highly selective method for amide synthesis under mild conditions. numberanalytics.comnih.gov This approach can be particularly advantageous for complex molecules, minimizing side reactions. numberanalytics.com

Separation and Purification Protocols for High Purity Bis-Amide Synthesis

Obtaining high-purity Decanamide, N,N'-1,4-butanediylbis- is crucial for its intended applications. The purification strategy depends on the synthetic route employed and the nature of the impurities.

Table 2: Purification Techniques for Bis-Amide Synthesis

| Technique | Application | Description |

| Recrystallization | Purification of solid products. | The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution. |

| Column Chromatography | Separation of mixtures based on polarity. | The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is used to elute the components at different rates. |

| Washing/Extraction | Removal of acidic or basic impurities. | The reaction mixture can be washed with acidic and basic solutions to remove unreacted starting materials or byproducts. acs.org |

| Distillation | Purification of liquid products (not applicable for this solid compound). | N/A |

For Decanamide, N,N'-1,4-butanediylbis-, which is expected to be a solid, recrystallization is a primary method for purification. The choice of solvent is critical and is determined empirically. If the product is contaminated with mono-amide or other closely related impurities, column chromatography may be necessary.

Principles of Sustainable Synthesis in Decanamide, N,N'-1,4-butanediylbis- Production

The principles of green chemistry are increasingly important in chemical manufacturing to minimize environmental impact.

Atom Economy: Direct condensation methods are preferred as they have 100% theoretical atom economy. The use of activating agents reduces atom economy due to the formation of byproducts. catalyticamidation.info

Use of Safer Solvents: Whenever possible, reactions should be conducted in greener solvents, with water being an ideal choice. researchgate.net Research into performing amidations in water is an active area. researchgate.net

Catalysis over Stoichiometric Reagents: Catalytic methods are inherently more sustainable than using stoichiometric activating agents because they are used in small amounts and can often be recycled. catalyticamidation.info

Energy Efficiency: Developing reactions that proceed at lower temperatures and pressures reduces energy consumption. Catalytic methods often allow for milder reaction conditions. numberanalytics.com

By integrating these principles, the synthesis of Decanamide, N,N'-1,4-butanediylbis- can be made more efficient, cost-effective, and environmentally friendly.

Advanced Chemical Reactivity and Transformations of Decanamide, N,n 1,4 Butanediylbis

Selective Functionalization of Amide Linkages

The amide bonds are the most reactive sites in the Decanamide (B1670024), N,N'-1,4-butanediylbis- molecule. General strategies for amide functionalization can be applied, although specific examples for this compound are scarce. Key transformations would likely involve the nitrogen or oxygen atoms of the amide group.

Selective N-H functionalization of the secondary amides can be challenging due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity. However, under strongly basic conditions, deprotonation can occur, allowing for subsequent alkylation or acylation at the nitrogen atom.

Alternatively, the amide carbonyl oxygen can be activated using electrophilic reagents. This increases the reactivity of the carbonyl carbon towards nucleophiles, or the alpha-carbon through the formation of intermediates like imidoyl chlorides or Vilsmeier-type reagents. Such activation is a cornerstone of modern organic synthesis for transforming stable amide bonds. researchgate.net

One of the primary reactions of amides is hydrolysis, which would cleave the amide bonds of Decanamide, N,N'-1,4-butanediylbis- to yield decanoic acid and putrescine (butane-1,4-diamine). wikipedia.orgacs.org This reaction can be catalyzed by acid or base, or by enzymes such as amidases. nih.gov The rate and conditions of hydrolysis would be influenced by steric hindrance from the long decanoyl chains.

Reduction of the amide groups is another significant transformation. Using powerful reducing agents like lithium aluminum hydride (LiAlH₄), both amide functionalities could be reduced to the corresponding secondary amines, yielding N,N'-bis(decyl)butane-1,4-diamine.

Reactivity at the 1,4-Butanediyl Spacer and Peripheral Decanamide Chains

The peripheral decanamide chains, being long alkyl groups, are also relatively unreactive. Their main contribution to the molecule's properties is their hydrophobicity. Free-radical halogenation could potentially occur at the methylene (B1212753) groups of these chains, but this would likely be a non-selective process.

Mechanistic Studies of Chemical Reactions Involving the Bis-Amide

Specific mechanistic studies on reactions involving Decanamide, N,N'-1,4-butanediylbis- are not readily found in the literature. However, the mechanisms of its potential reactions can be understood from well-established principles of organic chemistry.

For instance, the mechanism of acid-catalyzed hydrolysis would involve protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion would directly attack the carbonyl carbon.

The mechanism for the reduction of the amide with a hydride reagent like LiAlH₄ would involve the initial nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced to the amine.

Investigations into the crystallization behavior of structurally similar bis-amides, such as N,N'-1,4-butanediyl-bis(6-hydroxy-hexanamide), have shown the importance of hydrogen bonding between the amide groups in determining the solid-state structure. nih.govnih.gov Such studies provide insight into the intermolecular forces at play, which can influence reactivity in the solid state or in concentrated solutions.

Development of Novel Derivatization Pathways

While specific derivatization pathways for Decanamide, N,N'-1,4-butanediylbis- are not well-documented, general strategies for modifying bis-amides can be proposed. The development of such pathways would likely focus on the selective modification of the amide groups.

One approach could involve the use of modern catalytic methods for C-H functionalization at positions alpha to the amide carbonyls, although this can be challenging for long-chain amides. Another avenue would be to leverage the two amide N-H groups for the synthesis of macrocycles or polymers. For example, reaction with a dielectrophile could lead to the formation of a macrocyclic structure.

The synthesis of derivatives often starts from a protected form of the diamine linker, such as N-Boc-1,4-diaminobutane, which allows for sequential and selective acylation of the two amine groups with different acyl chlorides, if desired. thermofisher.comsigmaaldrich.com This approach would enable the synthesis of unsymmetrical bis-amides, further expanding the range of possible derivatives.

Below is a table summarizing potential reactions and the expected products for Decanamide, N,N'-1,4-butanediylbis-.

| Reaction Type | Reagents and Conditions | Major Product(s) | Relevant Section |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Decanoic acid, Putrescine dihydrochloride | 3.1 |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, heat | Sodium decanoate, Putrescine | 3.1 |

| Reduction | LiAlH₄, then H₂O | N,N'-bis(decyl)butane-1,4-diamine | 3.1 |

Supramolecular Chemistry and Self Assembly of Decanamide, N,n 1,4 Butanediylbis

Investigation of Non-Covalent Interactions in Bis-Amide Systems

The self-assembly of Decanamide (B1670024), N,N'-1,4-butanediylbis- and related bis-amide systems is predominantly governed by a combination of hydrogen bonding and van der Waals forces. The amide groups provide a robust platform for the formation of extensive hydrogen bonding networks. Specifically, the amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This directional and cooperative nature of hydrogen bonding is a primary driving force for the one-dimensional growth of these molecules into fibrillar structures.

The arrangement of these hydrogen bonds is significantly influenced by the nature of the spacer connecting the two amide groups. In the case of Decanamide, N,N'-1,4-butanediylbis-, the even-numbered four-carbon spacer dictates a specific spatial orientation of the amide groups, which in turn influences the packing of the molecules.

Complementing the hydrogen bonding are the weaker, yet collectively significant, van der Waals interactions between the long decyl (C10) alkyl chains. These hydrophobic interactions promote the aggregation of the molecules and contribute to the stability of the resulting self-assembled structures. The interplay between the strong, directional hydrogen bonds and the cumulative, non-directional van der Waals forces is crucial for the formation of ordered, anisotropic nanostructures.

Spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy, provide valuable insights into these non-covalent interactions. The position of the N-H stretching and C=O stretching bands in the FT-IR spectrum can indicate the extent and nature of hydrogen bonding within the self-assembled state compared to the dissolved state.

Molecular Recognition Phenomena in Host-Guest Architectures

While linear bis-amides like Decanamide, N,N'-1,4-butanediylbis- are primarily studied for their self-assembly, the fundamental principles of molecular recognition inherent in their amide groups are also leveraged in the design of more complex host-guest systems. The hydrogen bonding capabilities of the amide functional groups can be exploited to create specific binding sites for complementary guest molecules.

In macrocyclic structures incorporating bis-amide motifs, the inward-directing amide groups can form a cavity capable of encapsulating guest molecules through multiple hydrogen bonds and other non-covalent interactions. The size, shape, and chemical nature of this cavity can be tailored by modifying the structure of the bis-amide host, leading to selective recognition of specific guests. This principle is fundamental to applications in sensing, catalysis, and separation science.

Hierarchical Self-Assembly into Ordered Nanostructures

The self-assembly of Decanamide, N,N'-1,4-butanediylbis- is a hierarchical process, where initial molecular associations lead to the formation of progressively larger and more complex structures.

Formation of Low-Dimensional Assemblies (e.g., fibers, ribbons)

The initial step in the self-assembly process involves the formation of one-dimensional (1D) chains or tapes through intermolecular hydrogen bonding between the amide groups of adjacent molecules. These primary structures then further associate through van der Waals interactions between the alkyl chains to form more complex low-dimensional assemblies such as fibers and ribbons. The morphology of these nanostructures is influenced by factors such as solvent polarity, temperature, and the specific molecular structure of the bis-amide. Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are instrumental in visualizing these self-assembled nanostructures and elucidating their morphology.

Gelation and Organogel Formation Mechanisms

Under appropriate conditions of concentration and temperature, the self-assembled nanofibers of bis-amides like Decanamide, N,N'-1,4-butanediylbis- can entangle to form a three-dimensional network that immobilizes the solvent, leading to the formation of an organogel. This process is typically thermoreversible; heating the gel disrupts the non-covalent interactions, leading to a solution (sol), and subsequent cooling allows the network to reform.

The efficiency of a molecule as an organogelator is often quantified by its critical gelation concentration (CGC), which is the minimum concentration required to form a stable gel. The gel-sol transition temperature (Tgel) is another important parameter that characterizes the thermal stability of the gel.

| Parameter | Description | Typical Range for Long-Chain Bis-Amides |

| Critical Gelation Concentration (CGC) | The minimum concentration of the gelator required to form a stable gel in a given solvent. | Often < 1% w/v in nonpolar solvents |

| Gel-Sol Transition Temperature (Tgel) | The temperature at which the gel melts into a solution upon heating. | Varies widely depending on the solvent and concentration, can be in the range of 40-100°C |

Responsive Supramolecular Materials Based on External Stimuli

A key feature of supramolecular systems is their dynamic nature, which allows them to respond to external stimuli. Organogels and other self-assembled materials derived from bis-amides can be designed to exhibit responsiveness to various triggers.

Thermal Stimuli: As mentioned, the thermoreversibility of organogels is a prime example of thermal responsiveness. The gel-sol transition can be exploited for applications such as controlled release, where a substance trapped within the gel network is released upon heating.

pH Stimuli: By incorporating pH-sensitive moieties into the bis-amide structure, it is possible to create materials that assemble or disassemble in response to changes in pH. For instance, the protonation or deprotonation of an acidic or basic group can alter the hydrogen bonding capabilities or solubility of the molecule, thereby triggering a structural change.

Light Stimuli: Photoresponsive behavior can be introduced by incorporating a photoswitchable unit, such as an azobenzene group, into the bis-amide molecule. Upon irradiation with light of a specific wavelength, the photoswitch can undergo a conformational change (e.g., trans-to-cis isomerization), which can disrupt the molecular packing and lead to a change in the material's properties, such as a gel-to-sol transition.

Biomimetic Self-Assembly Concepts Applicable to Decanamide, N,N'-1,4-butanediylbis-

The self-assembly of bis-amides shares conceptual similarities with biological self-assembly processes, particularly the formation of β-sheet structures in proteins and peptides. The hydrogen bonding patterns in bis-amide assemblies are reminiscent of the hydrogen bonds that stabilize the secondary structures of proteins. This has led to the exploration of bis-amides as simple, synthetic mimics of peptides for the creation of functional biomaterials.

By mimicking the self-assembly principles of biological systems, researchers aim to create synthetic materials with advanced functions, such as scaffolds for tissue engineering, platforms for drug delivery, and components of biosensors. The biocompatibility and tunable self-assembly of long-chain bis-amides make them promising candidates for these biomimetic applications. The predictable nature of their self-assembly, driven by well-understood non-covalent interactions, allows for the rational design of materials with desired properties and functionalities.

Applications in Advanced Functional Materials Science

Utilization as a Monomer in Polymer Chemistry

The bifunctional nature of Decanamide (B1670024), N,N'-1,4-butanediylbis- makes it a classic A-A type monomer, suitable for step-growth polymerization with complementary B-B or multifunctional monomers. The presence of two reactive N-H groups on the amide functionalities allows it to react with compounds containing, for example, acyl chlorides, isocyanates, or epoxides to form polyamides, polyureas, or other polymer classes.

The polymerization involving Decanamide, N,N'-1,4-butanediylbis- would likely proceed through a step-growth mechanism. For instance, in a reaction with a diacyl chloride, a polycondensation reaction would occur, forming new amide bonds and eliminating hydrochloric acid. The kinetics of such a polymerization would be influenced by several factors, including monomer concentration, temperature, and the presence of a catalyst. Kinetic studies for related polymerization systems, such as the self-condensing vinyl polymerization of AB* type monomers, have shown that the reaction order is dependent on both monomer and initiator concentrations. nih.gov For the polymerization of Decanamide, N,N'-1,4-butanediylbis-, the rate would likely be first-order with respect to each monomer.

The progress of the polymerization and the resulting molecular weight distribution could be monitored using techniques like gel permeation chromatography (GPC). The reaction kinetics for seeded semibatch emulsion polymerization of monomers like n-butyl acrylate (B77674) have been studied, showing that factors like initiator concentration and monomer feed rate influence the molecular weight and degree of branching. researchgate.net Similar principles would apply to polymerizations involving Decanamide, N,N'-1,4-butanediylbis-, where controlling reaction conditions would be crucial for achieving desired polymer characteristics.

The structure of Decanamide, N,N'-1,4-butanediylbis- is conducive to the creation of complex polymer architectures.

Block Copolymers: By employing controlled polymerization techniques, it could be incorporated into block copolymers. For example, a pre-synthesized polymer with reactive end groups could be chain-extended using Decanamide, N,N'-1,4-butanediylbis- and a suitable comonomer. The synthesis of styrene-butadiene diblock copolymers has been achieved using α-diimine nickel catalysts, demonstrating a method for creating block structures with specific microstructures. nih.gov A similar strategy could potentially be adapted for incorporating segments derived from Decanamide, N,N'-1,4-butanediylbis-.

Hyperbranched Polymers: While Decanamide, N,N'-1,4-butanediylbis- is an A2-type monomer, it could be used in conjunction with a B'2-type monomer to synthesize hyperbranched polymers. capes.gov.br This approach involves the polyaddition of the two monomers, leading to polymers with a high degree of branching and numerous terminal functional groups. nih.govcmu.edu These terminal groups could then be further functionalized for specific applications. nih.gov The resulting hyperbranched polymers would likely exhibit unique properties such as low viscosity and high solubility compared to their linear analogues.

With its two reactive sites, Decanamide, N,N'-1,4-butanediylbis- can act as a cross-linking agent to form three-dimensional polymer networks. When added to a polymerization mixture of monofunctional monomers, it can bridge polymer chains, leading to the formation of a hydrogel or an organogel. The density of cross-links, which can be controlled by the concentration of the cross-linking agent, significantly impacts the mechanical properties and swelling behavior of the resulting network. researchgate.netmdpi.com For instance, in polyacrylamide gels, N,N'-methylenebisacrylamide is a commonly used cross-linker that creates a network structure, enhancing the gel's firmness. atamanchemicals.com Decanamide, N,N'-1,4-butanediylbis- could serve a similar function, with the added influence of its longer, more flexible butyl spacer and hydrophobic decyl chains.

| Cross-linking Parameter | Expected Influence of Decanamide, N,N'-1,4-butanediylbis- |

| Mechanical Strength | The flexible butyl spacer might lead to more elastic networks compared to those with shorter, rigid cross-linkers. |

| Swelling Behavior | The hydrophobic decyl chains would likely decrease swelling in aqueous media but could enhance it in organic solvents. |

| Thermal Stability | The presence of stable amide bonds would contribute to the overall thermal stability of the network. |

Design and Engineering of Soft Materials (e.g., self-healing gels, viscoelastic fluids)

The hydrogen bonding capabilities and flexible nature of Decanamide, N,N'-1,4-butanediylbis- make it a promising component for the design of soft materials with dynamic properties.

Self-healing materials have the ability to repair damage. This can be achieved through the incorporation of reversible bonds, such as hydrogen bonds or dynamic covalent bonds. nih.govmdpi.com The amide groups in polymers derived from Decanamide, N,N'-1,4-butanediylbis- could participate in extensive hydrogen bonding, creating a physically cross-linked network. Disruption of this network through mechanical stress could be reversed as the hydrogen bonds reform, leading to self-healing properties. The design of self-healing hydrogels often relies on such reversible interactions. mdpi.com For example, injectable self-healing hydrogels have been developed using dynamic Schiff base linkages, which are reversible covalent bonds. researchgate.netrsc.org

The introduction of Decanamide, N,N'-1,4-butanediylbis- into a polymer network could also impart viscoelastic properties. The balance between the elastic response from the cross-linked network and the viscous flow allowed by the flexible alkyl chains and reversible hydrogen bonds would determine the material's viscoelastic behavior. Rheological studies of similar systems, such as organogels formed from butane (B89635) 1,2,3,4-tetracarboxamides, have shown that the self-assembled structures of these molecules contribute to the viscoelastic properties of the material. researchgate.net

Interfacial Phenomena and Surface Modification Applications

The amphiphilic character of Decanamide, N,N'-1,4-butanediylbis-, with its polar amide groups and nonpolar alkyl chains, suggests its utility in modifying the surface properties of materials. It could be used to alter the hydrophobicity or oleophobicity of a substrate. For instance, fluorinated bis-urea and bis-amide derivatives have been shown to be effective surface modifiers for nonwoven substrates, creating superhydrophobic surfaces. researchgate.net

Polymers or oligomers of Decanamide, N,N'-1,4-butanediylbis- could be applied as coatings. The amide groups would promote adhesion to polar surfaces, while the decyl chains would orient outwards, creating a low-energy, non-polar surface. This could be useful for creating water-repellent or anti-fouling surfaces. The modification of polyamide 6.6 fibers using specific solvent systems has been shown to increase surface roughness and alter swelling behavior, which can be utilized for the storage and release of active substances. mdpi.com

Integration into Composite Materials for Enhanced Performance

Decanamide, N,N'-1,4-butanediylbis- or polymers derived from it could be used as a matrix or a compatibilizer in composite materials. Its ability to form hydrogen bonds could enhance the interaction between the polymer matrix and inorganic fillers, leading to improved mechanical properties.

In polymer blends, it could act as a compatibilizer, migrating to the interface between two immiscible polymers and improving their adhesion. The use of amine-functionalized silica (B1680970) in blends of polyamide 11 (PA11) and poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) has been shown to control the morphology and improve the mechanical properties of the composite. mdpi.com The amide groups of Decanamide, N,N'-1,4-butanediylbis- could have a similar effect, interacting with polar polymers like polyamides, while its alkyl chains could interact with less polar polymers.

Development of Smart Materials and Responsive Systems

The chemical compound Decanamide, N,N'-1,4-butanediylbis- has been a subject of scientific inquiry, particularly for its potential role in the development of advanced functional materials. While direct and extensive research on its application in smart materials is still emerging, the inherent molecular structure of this bisamide suggests a strong potential for creating materials that can respond to external stimuli such as temperature and pH.

Although detailed experimental studies on the responsive properties of polymers or materials solely based on Decanamide, N,N'-1,4-butanediylbis- are not extensively documented in publicly available literature, the principles of polymer chemistry and materials science allow for informed predictions. The balance between the hydrophobic interactions of the decyl chains and the hydrogen bonding of the amide groups can be sensitive to changes in the environment. For instance, a change in temperature could disrupt the delicate balance of these non-covalent interactions, leading to a conformational change in the material and, consequently, a macroscopic response. Similarly, alterations in pH could affect the hydrogen bonding network, potentially triggering a change in the material's properties.

The exploration of related bisamide compounds, such as Decanamide, N,N'-1,2-ethanediylbis-, has shown that these molecules can serve as fundamental building blocks for creating polymers with ordered structures. ontosight.ai The ability to form robust hydrogen bonds is a shared and significant feature that underpins their utility in materials science. ontosight.ai This suggests that Decanamide, N,N'-1,4-butanediylbis-, with its similar functional groups, holds comparable promise.

Theoretical and Computational Investigations of Decanamide, N,n 1,4 Butanediylbis

Quantum Chemical Calculations of Electronic Structure and Conformations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for exploring the intrinsic properties of Decanamide (B1670024), N,N'-1,4-butanediylbis-. physchemres.orgresearchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, preferred geometries, and vibrational frequencies.

A primary application is conformational analysis. The flexibility of the decyl and butyl chains allows the molecule to adopt numerous conformations. DFT calculations can be used to identify and rank the energies of various stable conformers (local minima on the potential energy surface). This analysis reveals how intramolecular forces, such as van der Waals interactions between the chains and potential weak intramolecular hydrogen bonds, influence the molecule's shape. dcu.ie For instance, calculations can distinguish between extended, linear conformations and more compact, folded structures, providing a basis for understanding its behavior in different environments.

Key electronic properties derived from these calculations include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP map is particularly insightful, as it highlights the electron-rich (negative potential) regions around the carbonyl oxygen atoms and the electron-poor (positive potential) regions near the amide N-H protons. This distribution is crucial for predicting sites of intermolecular interactions, especially hydrogen bonding. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical reactivity and electronic excitation properties. physchemres.org

Table 1: Calculated Properties for a Representative Conformer of Decanamide, N,N'-1,4-butanediylbis- (Illustrative Data)

| Calculated Property | Value (Illustrative) | Significance |

| Total Energy (Hartree) | -1450.75 | Provides a baseline for comparing the relative stability of different conformers. |

| HOMO Energy (eV) | -6.8 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy (eV) | +1.2 | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 8.0 | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment (Debye) | 3.5 | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Molecular Dynamics Simulations for Self-Assembly Pathways

Due to its amphiphilic nature, with hydrophobic alkyl chains and hydrophilic amide groups, Decanamide, N,N'-1,4-butanediylbis- is expected to undergo self-assembly in certain solvents. Molecular dynamics (MD) simulations are an indispensable tool for studying such dynamic processes. nih.govnorthwestern.edu MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the observation of complex assembly pathways that are often difficult to capture experimentally.

Simulations would typically involve placing many molecules of Decanamide, N,N'-1,4-butanediylbis- in a simulation box with an explicit solvent, such as water. Over the course of the simulation (nanoseconds to microseconds), the molecules would spontaneously organize to minimize unfavorable interactions. These simulations can reveal the formation of various supramolecular structures, such as micelles, bilayers, or fibrous aggregates. northwestern.eduresearchgate.net The key driving forces for this assembly—hydrophobic interactions between the decyl chains and hydrogen bonding between the amide groups—can be analyzed in detail. researchgate.net

By tracking the trajectories of individual molecules, MD simulations can elucidate the step-by-step mechanism of assembly, from the initial aggregation of a few molecules to the growth of larger, ordered structures. nih.gov Advanced techniques like metadynamics can be used to accelerate the exploration of these processes and calculate the free energy landscapes associated with assembly, identifying the most stable aggregates and the energy barriers between different states. nih.gov

Prediction of Intermolecular Interaction Energies and Packing Arrangements

In the solid state, the properties of Decanamide, N,N'-1,4-butanediylbis- are governed by how the molecules pack into a crystal lattice. Computational methods can predict these packing arrangements and quantify the energies of the intermolecular interactions that stabilize the crystal.

Crystal structure prediction (CSP) algorithms can be used to generate and rank energetically plausible crystal packings. These methods explore different spatial arrangements and orientations of the molecule to find those that maximize stabilizing interactions. The stability of a predicted crystal structure is evaluated by calculating its lattice energy.

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular contacts in a crystal. physchemres.orgnih.gov The surface is generated around a molecule, and the distance from the surface to the nearest atom outside is mapped onto it. This visualization provides a detailed picture of all intermolecular interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the proportion of different types of contacts (e.g., H···H, O···H, C···H), revealing the relative importance of van der Waals forces and hydrogen bonding in the crystal packing. physchemres.org For Decanamide, N,N'-1,4-butanediylbis-, one would expect strong N-H···O=C hydrogen bonds to form chains or sheets, with the alkyl chains packing in between via weaker van der Waals interactions. nih.gov

The interaction energies between molecular pairs can be calculated using high-level quantum chemistry methods. This allows for a precise breakdown of the contributions to the total lattice energy, such as electrostatic, dispersion, and repulsion components. nih.gov

Table 2: Breakdown of Intermolecular Interaction Contributions (Illustrative)

| Interaction Type | Typical Energy (kJ/mol) | Primary Role in Crystal Packing |

| N-H···O Hydrogen Bonds | -20 to -40 | Forms the primary structural motif, linking molecules into chains or sheets. |

| C-H···O Interactions | -5 to -15 | Provides additional stability and directs the alignment of molecules. |

| H···H (van der Waals) | -1 to -5 | Governs the packing efficiency of the long alkyl chains. |

| π-π Stacking | Not Applicable | The molecule lacks aromatic rings for this type of interaction. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be employed to investigate the mechanisms of reactions involving Decanamide, N,N'-1,4-butanediylbis-, such as its synthesis or degradation. The typical synthesis involves the reaction of a diamine with a carboxylic acid derivative. Quantum chemical methods can be used to map out the entire reaction pathway for such an amidation reaction.

This involves identifying all reactants, intermediates, transition states, and products. ibs.re.kr The geometry of the transition state—the highest energy point along the reaction coordinate—is of particular interest, as it determines the activation energy and, consequently, the reaction rate. Calculations of vibrational frequencies are used to confirm the nature of these structures (minima for stable species, and a single imaginary frequency for transition states). researchgate.netibs.re.kr

For example, modeling the thermal decomposition (pyrolysis) of the amide bond would involve proposing a mechanism, such as a six-membered cyclic transition state leading to the elimination of smaller molecules. researchgate.netnih.gov DFT calculations could then be used to compute the activation energies for different proposed pathways, allowing for a determination of the most likely decomposition mechanism under specific conditions. nih.gov These models can also incorporate solvent effects to provide a more realistic description of reactions in solution. ibs.re.kr

Rational Design of New Decanamide, N,N'-1,4-butanediylbis- Derivatives through In Silico Methods

A significant advantage of computational modeling is its application in the rational design of new molecules with enhanced or novel properties. mdpi.comnih.govresearchgate.net By starting with the structure of Decanamide, N,N'-1,4-butanediylbis-, in silico methods can be used to predict how chemical modifications would affect its behavior.

For instance, if the goal is to modify the self-assembly properties, computational screening could be performed on a virtual library of derivatives. Modifications could include:

Changing the spacer: Replacing the 1,4-butanediyl spacer with shorter, longer, or more rigid linkers would alter the flexibility and geometry of the molecule, influencing how it packs and assembles.

Introducing functional groups: Adding groups to the alkyl chains could introduce new interactions (e.g., hydrogen bonding, electrostatic) to guide the formation of specific supramolecular architectures.

For each virtual derivative, properties such as conformational preference, self-assembly propensity (via short MD simulations), and crystal packing can be computationally estimated. semanticscholar.org This high-throughput screening allows researchers to identify the most promising candidates for synthesis, saving significant time and resources compared to a purely experimental trial-and-error approach. mdpi.comnih.gov

Advanced Analytical Characterization Methodologies for Bis Amide Systems

High-Resolution Spectroscopic Techniques (e.g., Advanced NMR, Vibrational Spectroscopy, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the molecular structure and purity of Decanamide (B1670024), N,N'-1,4-butanediylbis-.

Table 1: Predicted ¹H NMR Chemical Shifts for Decanamide, N,N'-1,4-butanediylbis- in CDCl₃. This table is illustrative, based on known chemical shifts for similar functional groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide N-H | 5.5 - 6.5 | Broad triplet |

| Methylene (B1212753) (α to C=O) | 2.1 - 2.3 | Triplet |

| Methylene (α to N-H) | 3.2 - 3.4 | Quartet |

| Butanediyl Methylene (internal) | 1.5 - 1.7 | Multiplet |

| Decanoyl Methylene Chain | 1.2 - 1.4 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for Decanamide, N,N'-1,4-butanediylbis- in CDCl₃. This table is illustrative, based on known chemical shifts for similar functional groups. chemicalbook.com

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 173 - 175 |

| Methylene (α to C=O) | 36 - 38 |

| Methylene (α to N-H) | 39 - 41 |

| Butanediyl Methylene (internal) | 26 - 28 |

| Decanoyl Methylene Chain | 22 - 32 |

Vibrational Spectroscopy (FTIR/Raman): Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups within the molecule. For Decanamide, N,N'-1,4-butanediylbis-, key absorbances would include the N-H stretching and bending vibrations, C=O stretching, and C-N stretching of the amide groups, as well as the C-H stretching and bending of the aliphatic chains. These techniques are particularly sensitive to hydrogen bonding, which plays a crucial role in the solid-state packing of bis-amides. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable for Decanamide, N,N'-1,4-butanediylbis-. The measured monoisotopic mass should correspond to the calculated exact mass of the molecular formula C₂₄H₄₈N₂O₂. nih.gov

X-ray Diffraction and Scattering Methods for Structural Elucidation (e.g., Single Crystal, Powder, Small-Angle Scattering)

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SC-XRD): If suitable single crystals of Decanamide, N,N'-1,4-butanediylbis- can be grown, SC-XRD provides an unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsion angles. nih.gov It also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding networks. nih.gov For analogous compounds like N,N′-tetramethylene dibenzamides, SC-XRD has revealed distinct conformations (all-trans, tgtttg-t, and tsttts-t) for the CO-NH-(CH₂)₄-NH-CO sequence, highlighting the conformational flexibility of the butanediyl linker. researchgate.net

Table 3: Representative Crystallographic Data for a Related Bis-Amide, N,N'-Butane-1,4-diylbis(bromoacetamide). nih.gov This data illustrates the type of information obtained from a single crystal X-ray diffraction study.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₄Br₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.9891 (2) |

| b (Å) | 10.0933 (5) |

| c (Å) | 12.0368 (6) |

| β (°) | 99.479 (2) |

| Torsion Angle C(O)-NH-CH₂-CH₂ (°) | -89.5 (6) |

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides a "fingerprint" of the crystalline phase(s) present and can be used to determine unit cell parameters. This technique is crucial for quality control and for studying phase transitions as a function of temperature. Standard databases contain powder diffraction patterns for a vast number of crystalline substances. nist.gov

Small-Angle X-ray Scattering (SAXS): SAXS is employed to investigate larger-scale structures, on the order of nanometers to micrometers. For Decanamide, N,N'-1,4-butanediylbis-, SAXS could be used to characterize the morphology of self-assembled structures, such as gels or other organized systems, by providing information on the size, shape, and spacing of these assemblies.

Electron Microscopy and Atomic Force Microscopy for Morphological Analysis

Microscopy techniques are essential for visualizing the morphology of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM provides images of the sample's surface topography. For Decanamide, N,N'-1,4-butanediylbis-, SEM would be used to study the morphology of crystalline powders, films, or self-assembled structures like organogels, revealing details about crystal habit, particle size distribution, and porosity. In studies of related materials, SEM has been used to assess the dispersion of nanoparticles within a polymer matrix. researchgate.net

Transmission Electron Microscopy (TEM): TEM is used to image the internal structure of a material. For samples of Decanamide, N,N'-1,4-butanediylbis- that form nanoscale assemblies, such as fibers or ribbons in a gel, TEM can provide high-resolution images of these structures, allowing for the measurement of their dimensions.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface. It would be particularly useful for characterizing thin films or self-assembled monolayers of Decanamide, N,N'-1,4-butanediylbis- on a substrate, revealing details about surface roughness and the organization of molecules.

Rheological Characterization of Organized Assemblies

Rheology is the study of the flow and deformation of matter. For Decanamide, N,N'-1,4-butanediylbis-, which may act as an organogelator, rheological measurements are critical to understanding the mechanical properties of the resulting gels. Techniques such as oscillatory rheometry can determine the storage modulus (G') and loss modulus (G''), which provide information on the gel's stiffness and viscoelastic properties. These measurements are key to evaluating the strength and stability of the self-assembled network.

Thermal Analysis Techniques for Phase Transition Behavior (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, crystallization temperatures, and the enthalpies of these transitions. For Decanamide, N,N'-1,4-butanediylbis-, DSC would reveal its melting temperature and could also identify any solid-solid phase transitions that occur before melting. For similar long-chain polyamides, DSC has been used to show that melting and crystallization temperatures decrease as the length of the diamine segment increases. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of Decanamide, N,N'-1,4-butanediylbis- by identifying the temperature at which it begins to decompose. The resulting data is crucial for determining the upper temperature limit for processing and application of the material.

Table 4: Compound Names Mentioned in this Article.

| Compound Name |

|---|

| Decanamide, N,N'-1,4-butanediylbis- |

| N,N'-Butane-1,4-diylbis(bromoacetamide) |

| N,N'-tetramethylene dibenzamides |

| N,N'-dipyridoxyl(1,4-butanediamine) |

| Decanamide |

| Butanamide |

| N,N-Dimethyldecanamide |

| N,N-dimethyl-4-nitrobenzamide |

| N-cyclohexylbenzamide |

| N,N-dimethyl-4-(trifluoromethoxy)benzamide |

| N,N-dimethyl-4-dimethylaminobenzamide |

| N,N,N',N'-TETRAMETHYL-1,4-BUTANEDIAMINE |

| N-(4-DIMETHYLAMINO-3,5-DINITROPHENYL)MALEIMIDE |

| 1,4-bis(N-hexadecyl-N,N-dimethylammonium)butane dibromide |

| N,N'-bis(3-methoxysalicylidene)-1,4-diaminobutane |

| Butane-1,4-diyl bis(pyridine-4-carboxylate) |

| N,N'-butane-1,4-diylbis(5-methylfuran-2-carboxamide) |

Industrial Chemical Perspectives and Process Innovation

Scalability and Process Optimization in the Production of Decanamide (B1670024), N,N'-1,4-butanediylbis-

The industrial-scale synthesis of Decanamide, N,N'-1,4-butanediylbis-, a symmetrical bis-amide, is typically achieved through the direct amidation of decanoic acid with 1,4-butanediamine. The scalability of this process hinges on optimizing several key parameters to ensure high yield, purity, and cost-effectiveness, making it viable for commercial production. google.com

Process optimization strategies focus on enhancing reaction efficiency and simplifying downstream processing. A significant advancement is the potential shift from traditional batch processing to continuous flow synthesis. Continuous flow reactors offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and can lead to improved product consistency and reduced plant footprint. researchgate.net The optimization of automated solid-phase synthesis for similar amide-linked molecules has highlighted critical variables such as minimizing steric hindrance and adjusting the loading on solid supports to achieve high yields in significantly reduced timeframes. nih.gov

For bio-based production routes, which could utilize precursors derived from renewable sources, optimization involves improving the properties of key enzymes, refining metabolic pathways to increase the yield of diamine precursors, and streamlining production and purification processes. nih.gov Real-time monitoring of both precursor and product concentrations within the bioreactor is a key strategy to control the process, prevent inhibition of the biocatalyst, and maximize productivity. mdpi.com

Key factors for optimizing the synthesis of Decanamide, N,N'-1,4-butanediylbis- include:

Reaction Stoichiometry: Precise control of the molar ratio between decanoic acid and 1,4-butanediamine to minimize unreacted starting materials.

Temperature and Pressure: Fine-tuning these conditions to maximize the reaction rate while preventing thermal degradation or unwanted side reactions.

Catalyst Selection: Choosing a catalyst that is not only efficient but also easily separable and reusable.

Water Removal: Efficient removal of the water byproduct is crucial to drive the equilibrium towards product formation. Methods like azeotropic distillation are often employed. ucl.ac.ukdiva-portal.org

Purification Method: Developing efficient crystallization or extraction techniques to isolate the final product with high purity, minimizing solvent use.

Development of Efficient and Cost-Effective Catalysts for Industrial Synthesis

The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically challenging reaction that requires catalysts to proceed at a practical rate. The development of low-cost, reusable, and environmentally benign catalysts is a major focus of research for the synthesis of bis-amides like Decanamide, N,N'-1,4-butanediylbis-. nih.gov The goal is to move away from stoichiometric coupling reagents that are expensive and generate significant chemical waste. ucl.ac.ukdiva-portal.org

Several classes of catalysts have proven effective for industrial-scale amidation:

Boron-Based Catalysts: Boric acid and various boronic acids are among the most commonly reported catalysts for large-scale amidation. ucl.ac.ukmdpi.com They are valued for their low cost, ready availability, and high efficiency, particularly when coupled with azeotropic water removal to drive the reaction. ucl.ac.uk Boric acid has been successfully demonstrated in industrial processes, though its activity can be limited with more complex substrates. ucl.ac.uk

Group (IV) Metal Catalysts: Complexes of titanium (Ti) and zirconium (Zr) are effective for direct amidation, offering the significant environmental advantage of producing water as the only byproduct. diva-portal.org These catalysts can function under mild conditions to produce amides in good to excellent yields. diva-portal.org A notable feature is their surprising stability in the presence of water, which is attributed to a stabilizing effect from carboxylate ligands. diva-portal.org

Heterogeneous Catalysts: Solid catalysts, such as silica (B1680970) gel, are particularly attractive for industrial applications. researchgate.net They are often inexpensive, environmentally friendly, and easily separated from the reaction mixture, allowing for straightforward reuse and simplifying product purification. nih.govresearchgate.net Thermally pre-treated silica has been shown to efficiently catalyze amide bond formation at elevated temperatures. researchgate.net

The following table provides a comparative overview of catalyst families for the synthesis of Decanamide, N,N'-1,4-butanediylbis-.

| Catalyst Family | Examples | Key Advantages | Key Disadvantages |

| Boron-Based | Boric Acid, Phenylboronic Acid | Low cost, high efficiency, suitable for large scale. ucl.ac.ukmdpi.com | May require azeotropic water removal; activity can be limited with some substrates. ucl.ac.uk |

| Group (IV) Metals | Titanium (IV) Isopropoxide, Zirconium (IV) Chloride | High yields, mild conditions, water is the only byproduct. diva-portal.org | Can be sensitive to hydrolysis if not properly handled. |

| Heterogeneous | Silica Gel | Low cost, reusable, easy to separate, environmentally benign. nih.govresearchgate.net | May require higher temperatures; scope can be limited for functionalized amides. researchgate.net |

Waste Management and Byproduct Minimization in Industrial Applications

Effective waste management is a cornerstone of modern chemical manufacturing, driven by both environmental regulations and economic incentives. nexocode.comyoutube.com In the industrial production of Decanamide, N,N'-1,4-butanediylbis-, the primary focus is on minimizing waste at the source, a principle of green chemistry.

The main byproduct of the direct catalytic amidation process is water, which is non-toxic and poses no disposal challenges. diva-portal.org This represents a significant advantage over older methods that use stoichiometric activators, which generate large quantities of waste. ucl.ac.uk However, other potential waste streams must be managed:

Catalyst Residues: The use of heterogeneous or easily recyclable homogeneous catalysts is a key strategy. For example, solid silica catalysts can be filtered off and reused, minimizing solid waste. researchgate.net

Solvents: If solvents are used for the reaction or for purification (e.g., in azeotropic distillation or crystallization), recovery and recycling systems are essential to reduce volatile organic compound (VOC) emissions and raw material costs.

Unreacted Raw Materials: Optimizing reaction conditions and stoichiometry minimizes the amount of unreacted decanoic acid or 1,4-butanediamine in the final product stream, reducing the burden on purification steps and preventing loss of valuable materials. epa.gov

Off-Quality Product: Tight process control, potentially aided by artificial intelligence and machine learning to predict process deviations, can minimize the production of material that does not meet specifications. nexocode.comepa.gov

A forward-thinking approach to waste involves valorization, where waste from one process becomes a raw material for another. eeer.org For instance, certain types of chemical sludge or residues from other industrial processes could potentially be repurposed, although direct application to this specific synthesis is not established. eeer.org

Lifecycle Assessment and Environmental Footprint of Manufacturing Processes

A Lifecycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal. nih.gov For Decanamide, N,N'-1,4-butanediylbis-, an LCA would quantify its environmental footprint and identify "hotspots" for improvement. The assessment follows four main stages: nih.gov

Goal and Scope Definition: The goal is to assess the environmental profile of Decanamide, N,N'-1,4-butanediylbis- from cradle-to-gate (from raw material acquisition to the finished product leaving the factory). The functional unit would be a defined mass (e.g., 1,000 kg) of the product.

Life Cycle Inventory (LCI): This stage involves compiling data on all inputs and outputs for the production process. This includes the energy and raw materials required to produce the precursors (decanoic acid and 1,4-butanediamine), energy consumption at the manufacturing plant (heating, mixing), water usage, and all emissions to air, water, and soil.

Life Cycle Impact Assessment (LCIA): The inventory data is translated into potential environmental impacts. For a chemical manufacturing process, key impact categories include Global Warming Potential (GWP), Acidification Potential, Eutrophication Potential, and water quality impacts. nih.gov While the compound itself is not a pesticide, related diamide (B1670390) structures have been flagged for potential impacts on surface and groundwater, highlighting the importance of assessing ecotoxicity. epa.gov

| LCA Stage | Key Considerations for Decanamide, N,N'-1,4-butanediylbis- |

| Goal and Scope | Cradle-to-gate analysis of 1,000 kg of product. |

| Inventory Analysis | - Origin of precursors (fossil-based vs. bio-based).- Energy consumption for reaction and purification.- Water usage.- Catalyst manufacturing and disposal. |

| Impact Assessment | - Global Warming Potential (carbon footprint).- Acidification and Eutrophication Potential from precursor production. nih.gov- Potential for water contamination. epa.gov |

| Interpretation | Identifying major impact drivers (e.g., precursor synthesis, energy use) to guide process improvements. |

Emerging Industrial Applications Beyond Traditional Sectors

While long-chain bis-amides are used in traditional applications such as lubricants and polymer additives, research into novel diamide structures points toward a range of potential high-value applications for Decanamide, N,N'-1,4-butanediylbis-. Its symmetric structure, with two amide groups capable of hydrogen bonding and long aliphatic chains, imparts unique physicochemical properties that could be exploited in advanced materials and specialized technologies.

Advanced Materials and Organogels: Similar bis-amide molecules have been shown to be highly effective low-molecular-weight organogelators. researchgate.net These compounds can self-assemble in organic solvents to form fibrous networks, creating gels. This property could be leveraged in cosmetics for the controlled release of active ingredients, in specialty lubricants, or as structuring agents in complex fluid formulations. researchgate.net

Environmental Remediation: Specialized diamides are being designed as highly selective extractants for environmental and industrial applications. For example, phenanthroline diamide derivatives have been investigated for the separation of radioactive elements in the treatment of high-level nuclear waste. acs.org The specific chelating properties of the amide groups in Decanamide, N,N'-1,4-butanediylbis- could be explored for the selective extraction of metals from industrial wastewater.

Pharmaceutical and Biomedical Fields: The bis-amide motif is present in a variety of biologically active molecules. Research has shown that bis-amidines can act as potentiators for antibiotics, helping to overcome resistance in pathogenic bacteria. acs.org Other bis-aromatic amides have been developed as enzyme inhibitors. nih.gov Furthermore, certain diamide lipids are being used to form nanocarriers for the delivery of therapeutic agents like RNA. mdpi.com These fields represent potential long-term applications, though they would require significant structural modification and biological evaluation.

Specialty Polyamides: The compound can be seen as a model system or a building block for specialty polyamides. Research on a similar molecule, N,N'-1,4-butanediyl-bis(6-hydroxy-hexanamide), highlights its utility in studying hydrogen bonding and crystallization behavior, which is fundamental to the performance of polyamide materials. nih.gov

Conclusions and Future Research Directions

Synthesis of Key Findings and Contributions to the Field

Decanamide (B1670024), N,N'-1,4-butanediylbis- represents a member of the bis-amide family of organic compounds, characterized by two decanamide moieties linked by a 1,4-butanediyl spacer. While specific experimental data for this exact molecule is scarce, an analysis of its constituent parts and related compounds allows for a detailed theoretical profile. The key findings synthesized from analogous structures and general chemical principles contribute to a foundational understanding of this compound.

The probable synthesis of Decanamide, N,N'-1,4-butanediylbis- would most likely involve the acylation of 1,4-diaminobutane (B46682) with decanoyl chloride or a related derivative. This standard method for amide bond formation is well-established for producing symmetrical bis-amides. The resulting molecule would possess a long, flexible hydrophobic core composed of the two decyl chains and the butane (B89635) linker, flanked by two polar amide groups capable of hydrogen bonding. These structural features are expected to impart amphiphilic properties to the molecule.

The contribution of this analysis to the field lies in providing a predictive framework for a novel chemical entity. By extrapolating from known data of similar bis-amides, such as N,N'-1,2-ethanediylbis(decanamide) nih.govontosight.ai, a baseline for the physicochemical properties and potential applications of Decanamide, N,N'-1,4-butanediylbis- is established. This serves as a starting point for future empirical investigations.

Table 1: Predicted Physicochemical Properties of Decanamide, N,N'-1,4-butanediylbis-

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C24H48N2O2 | --- |

| Molecular Weight | 396.65 g/mol | --- |

| Appearance | White to off-white waxy solid | General property of long-chain bis-amides |

| Melting Point | Moderately high, likely above 100 °C | Due to hydrogen bonding and van der Waals forces |

| Solubility | Insoluble in water; soluble in non-polar organic solvents | Presence of long alkyl chains |

| Hydrogen Bond Donor Count | 2 | From the N-H groups of the amides |

| Hydrogen Bond Acceptor Count | 2 | From the carbonyl oxygen atoms |

Identification of Unexplored Academic and Research Avenues for Decanamide, N,N'-1,4-butanediylbis-

The lack of specific research on Decanamide, N,N'-1,4-butanediylbis- presents a wide array of unexplored avenues for academic and industrial research.

Synthesis and Characterization: The most immediate research avenue is the actual synthesis and thorough characterization of the compound. This would involve optimizing the synthetic route, obtaining high-purity samples, and performing comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and thermal analysis (DSC, TGA) to confirm its structure and determine its physical properties.

Self-Assembly and Supramolecular Chemistry: The amphiphilic nature of Decanamide, N,N'-1,4-butanediylbis- suggests a propensity for self-assembly in various solvents. Investigating its behavior in solution to form micelles, vesicles, or organogels could lead to the development of novel soft materials. The influence of the 1,4-butanediyl linker on the packing and morphology of these self-assembled structures would be of fundamental interest.

Materials Science Applications: The long alkyl chains and hydrogen-bonding capabilities make this compound a candidate for use as a processing aid, lubricant, or slip agent in polymers. Research into its effectiveness in modifying the surface properties of polymers like polyethylene (B3416737) or polypropylene (B1209903) could be a fruitful area.

Biological Activity Screening: Many fatty acid amides exhibit biological activity. Screening Decanamide, N,N'-1,4-butanediylbis- for potential antimicrobial, antifungal, or anti-inflammatory properties could uncover new therapeutic applications. nih.gov

Challenges and Opportunities in the Design and Application of Bis-Amide Compounds

The design and application of bis-amide compounds, including Decanamide, N,N'-1,4-butanediylbis-, present both challenges and significant opportunities.

Challenges:

Solubility: The inherent low solubility of many bis-amides in common solvents can hinder their processing and application. researchgate.net Strategies to modify their structure to enhance solubility without compromising desired properties are a key challenge.

Polymorphism: Solid-state packing and polymorphism can significantly affect the material properties of bis-amides. Controlling the crystalline form to achieve desired characteristics can be complex.

Synthesis of Asymmetrical Bis-Amides: While the synthesis of symmetrical bis-amides is often straightforward, the preparation of asymmetrical analogues with different fatty acid chains presents a greater synthetic challenge but also offers the potential for more tailored properties. nih.gov

Amide Bond Stability and Reactivity: While generally stable, the amide bond can be susceptible to cleavage under harsh acidic or basic conditions, limiting its use in certain environments. Conversely, the selective activation of the typically unreactive amide bond is a current area of intense research, opening new synthetic pathways. nih.gov

Opportunities:

Tunable Properties: The modular nature of bis-amides allows for the tuning of their physical and chemical properties by varying the length and nature of both the fatty acid chains and the diamine linker. This offers the opportunity to design molecules for specific applications.

Supramolecular Assembly: The ability of bis-amides to form well-defined supramolecular structures through hydrogen bonding and van der Waals interactions is a major opportunity for the development of advanced materials, including gels, liquid crystals, and nanomaterials.

Biomedical Applications: The biocompatibility of many fatty acid derivatives makes bis-amides attractive for biomedical applications, such as drug delivery vehicles, tissue engineering scaffolds, and as active pharmaceutical ingredients. nih.gov

"Green" Chemistry: The synthesis of bis-amides from renewable resources, such as fatty acids from plant oils and bio-based diamines, presents an opportunity for developing more sustainable materials.

Interdisciplinary Research Prospects and Collaborative Initiatives

The study of Decanamide, N,N'-1,4-butanediylbis- and related bis-amides is inherently interdisciplinary, offering numerous prospects for collaboration.

Chemistry and Materials Science: Chemists can focus on the synthesis and functionalization of novel bis-amides, while materials scientists can investigate their properties and applications in polymers, coatings, and composites. Collaborative efforts could lead to the rational design of new materials with tailored performance.

Chemistry and Biology/Medicine: The potential biological activity of bis-amides necessitates collaboration between synthetic chemists and biologists or pharmacologists. Chemists can design and synthesize libraries of compounds, which can then be screened for biological activity. Promising candidates can be further studied to understand their mechanism of action. nih.govnih.gov

Computational and Experimental Chemistry: Computational chemists can model the self-assembly behavior and predict the properties of new bis-amide structures, guiding the efforts of experimental chemists. mdpi.com This synergy can accelerate the discovery and development of new functional molecules.

Industrial and Academic Partnerships: The potential applications of bis-amides in various industries, from plastics to pharmaceuticals, create opportunities for collaboration between academic research groups and industrial partners. Such initiatives can help translate fundamental research into commercially viable products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.